molecular formula C20H15ClFN5OS B2687096 N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872860-16-7

N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2687096
CAS No.: 872860-16-7
M. Wt: 427.88
InChI Key: GTWIRQIEDGSCEX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the 4-fluorophenyl group, and finally, the attachment of the 2-chlorobenzyl and thioacetamide moieties. Common reagents and conditions used in these reactions include:

    Reagents: 4-fluoroaniline, 2-chlorobenzyl chloride, thioacetic acid, and various catalysts.

    Conditions: Refluxing in organic solvents, such as ethanol or dichloromethane, under inert atmosphere.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: Nucleophilic substitution reactions at the benzyl or pyrazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins involved in disease pathways.

    Pathways: Inhibition or activation of signaling pathways, modulation of gene expression, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
  • N-(2-chlorobenzyl)-2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of the 4-fluorophenyl group, which may impart distinct biological activities and properties compared to its analogs.

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its synthesis, chemical reactions, and applications make it a valuable subject for further study and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5OS/c21-17-4-2-1-3-13(17)9-23-18(28)11-29-20-16-10-26-27(19(16)24-12-25-20)15-7-5-14(22)6-8-15/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWIRQIEDGSCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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